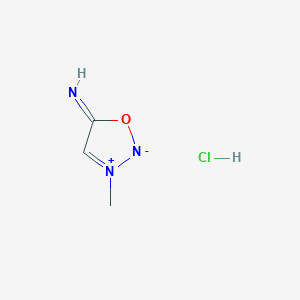
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is a chemical compound with the molecular formula C3H5N3OClH It is known for its unique structure, which includes an oxadiazolium ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylhydrazine with an appropriate nitrile oxide to form the oxadiazolium ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce different amino compounds.
科学的研究の応用
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazolium ring can participate in various chemical interactions, influencing the activity of these targets and modulating biological pathways.
類似化合物との比較
Similar Compounds
- 5-Amino-1,2,3-oxadiazole
- 3-Methyl-1,2,3-oxadiazolium chloride
- 5-Amino-3-methyl-1,2,4-oxadiazole
Uniqueness
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is unique due to its specific structure, which combines an amino group with a methyl-substituted oxadiazolium ring
生物活性
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, cytotoxicity studies, and structure-activity relationships.
Synthesis and Characterization
The synthesis of 5-amino-3-methyl-1,2,3-oxadiazolium salts typically involves the reaction of aminonitrones with isocyanides. For instance, one method yields 2-methyl-5-amino-1,2,4-oxadiazolium bromides through a straightforward reaction in chloroform . The oxadiazolium cation is characterized using various spectroscopic techniques such as IR and NMR to confirm its structure .
Biological Activity
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of oxadiazole derivatives, including those related to the oxadiazolium cation. A notable study evaluated a series of oxadiazole-containing compounds for their antiproliferative activity against murine tumor cell lines (B16-F0 melanoma and LM3 mammary adenocarcinoma) at a concentration of 20 μM. The results indicated that certain compounds exhibited significant selectivity for tumor cells over normal cells, with selectivity indices (SI) ranging from 3.06 to 4.13 .
Table 1: Cytotoxicity Data of Selected Compounds
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 22ad | B16-F0 | 5.0 | 3.06 |
| 22ae | LM3 | 4.0 | 4.13 |
| 25ab | B16-F0 | 3.75 | 3.75 |
These findings suggest that modifications to the oxadiazole structure can enhance cytotoxicity while reducing toxicity to normal cells.
The mechanism by which these compounds exert their cytotoxic effects is still under investigation. However, it is hypothesized that the presence of specific moieties such as penicillin derivatives enhances their interaction with biological targets involved in cell proliferation and apoptosis pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. In one study, various substitutions on the oxadiazole ring were explored to determine their impact on potency and selectivity . The introduction of hydrophobic groups was found to improve membrane permeability and enhance biological activity.
Table 2: Structure-Activity Relationship Overview
| Substitution Type | Effect on Activity |
|---|---|
| Hydrophobic groups | Increased potency |
| Polar groups | Decreased cell permeability |
Case Studies
Case Study: GPR88 Agonists
A specific derivative of the oxadiazolium compound was tested as a GPR88 agonist in cell-based assays. This compound demonstrated significant potency with an EC50 value of 59 nM in GPR88 overexpressing cells . The implications of this finding suggest potential therapeutic applications in treating neurological disorders where GPR88 is implicated.
特性
CAS番号 |
5124-09-4 |
|---|---|
分子式 |
C3H6ClN3O |
分子量 |
135.55 g/mol |
IUPAC名 |
3-methyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C3H6N3O.ClH/c1-6-2-3(4)7-5-6;/h2H,4H2,1H3;1H/q+1;/p-1 |
InChIキー |
IXRXQWQAFZCXJW-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC(=N)O[N-]1.Cl |
正規SMILES |
C[N+]1=NOC(=C1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















